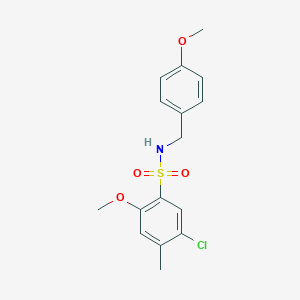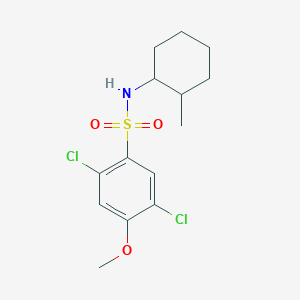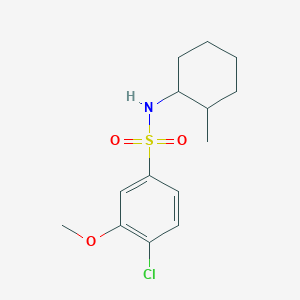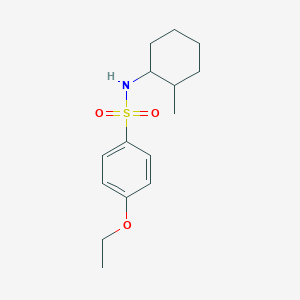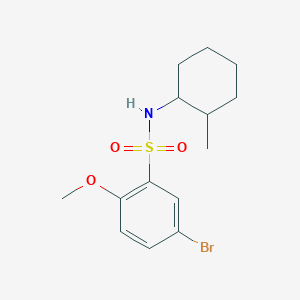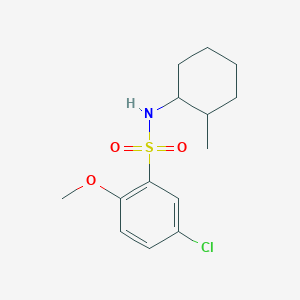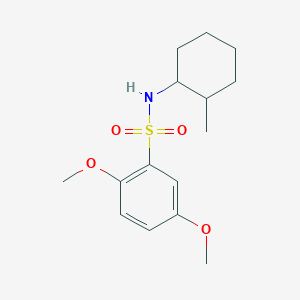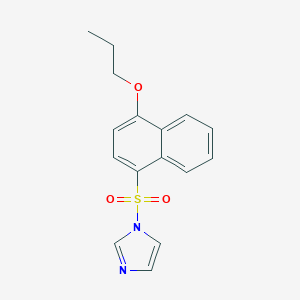![molecular formula C20H25NO3S B288340 1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE](/img/structure/B288340.png)
1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE involves multiple stepsCommon reagents used in these reactions include sulfuryl chloride, ethyl alcohol, and various catalysts to facilitate the reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their anticancer properties. What sets 1-[(2-ETHOXY-5-ISOPROPYLPHENYL)SULFONYL]-2-METHYLINDOLINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H25NO3S |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C20H25NO3S/c1-5-24-19-11-10-16(14(2)3)13-20(19)25(22,23)21-15(4)12-17-8-6-7-9-18(17)21/h6-11,13-15H,5,12H2,1-4H3 |
Clave InChI |
JUCLOMREMVYULG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C(CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLORO-3-ETHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288257.png)
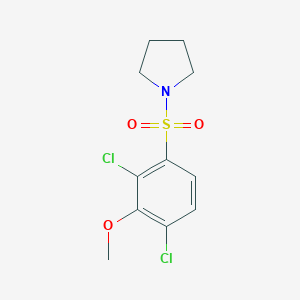
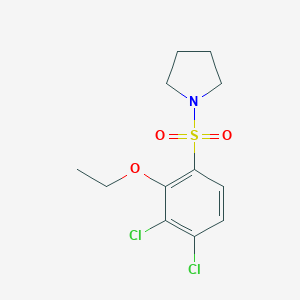
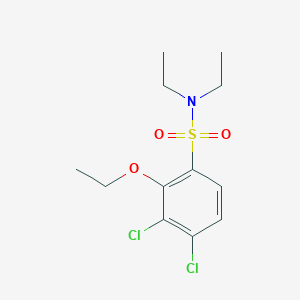
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
